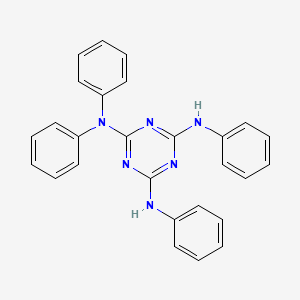
1,3,5-Triazine-2,4,6-triamine, N,N,N',N''-tetraphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’'-tetraphenyl- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic compound This compound is known for its unique structure, which includes three nitrogen atoms at positions 1, 3, and 5 of the ring, and four phenyl groups attached to the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’'-tetraphenyl- can be synthesized through various methods. One common approach involves the reaction of cyanuric chloride with aniline in the presence of a base such as sodium hydrogencarbonate. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at low temperatures (around -5°C) and then allowed to warm to room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of starting materials like cyanuric chloride and aniline make this method suitable for industrial applications.
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’'-tetraphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and other electrophiles. Conditions often involve the use of a base and a solvent like THF.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenyl-substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the nitrogen atoms.
科学的研究の応用
1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’'-tetraphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its stability and unique chemical properties.
作用機序
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’'-tetraphenyl- involves its interaction with various molecular targets. The phenyl groups enhance its ability to interact with biological molecules, potentially disrupting cellular processes. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes and receptors involved in cell signaling and metabolism.
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its applications in materials science.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
Cyanuric Chloride: A key intermediate in the synthesis of various herbicides and other chemicals.
Uniqueness
1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’'-tetraphenyl- is unique due to the presence of four phenyl groups, which significantly alter its chemical properties and potential applications compared to other triazine derivatives. This structural modification enhances its stability and reactivity, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
51131-79-4 |
|---|---|
分子式 |
C27H22N6 |
分子量 |
430.5 g/mol |
IUPAC名 |
2-N,2-N,4-N,6-N-tetraphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H22N6/c1-5-13-21(14-6-1)28-25-30-26(29-22-15-7-2-8-16-22)32-27(31-25)33(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,(H2,28,29,30,31,32) |
InChIキー |
VRIFANNSKKQNIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
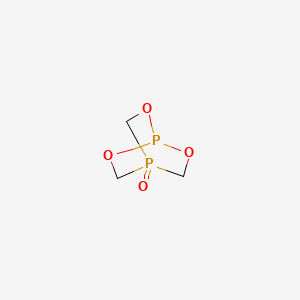
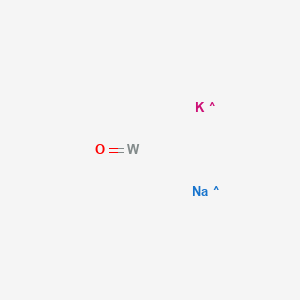
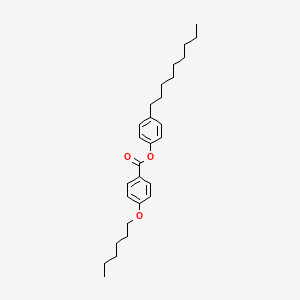
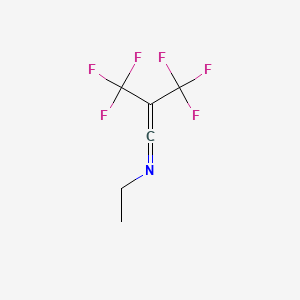
![Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-](/img/structure/B14657745.png)
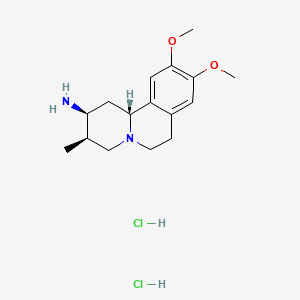
![4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione](/img/structure/B14657759.png)
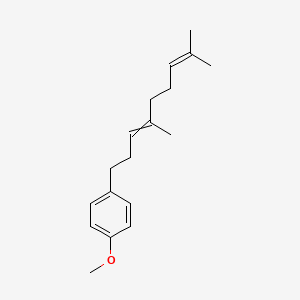
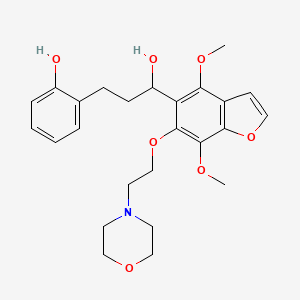
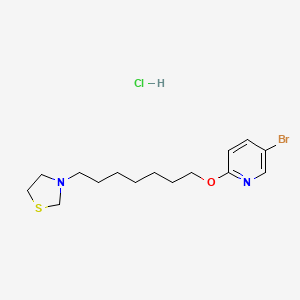
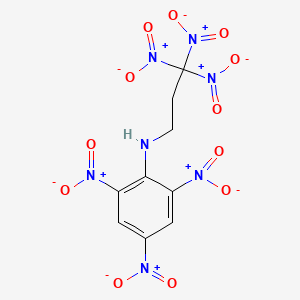
![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)
